molecular formula C17H13N3O4S B3941967 N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide

N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide

Cat. No. B3941967
M. Wt: 355.4 g/mol
InChI Key: JIWRGWYXPZQUHY-UHFFFAOYSA-N
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Description

N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide, also known as MNBC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MNBC is a benzofuran derivative that has been synthesized using a specific method, and its mechanism of action has been studied extensively in the laboratory.

Mechanism of Action

The mechanism of action of N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide involves its reaction with ROS to form a fluorescent product. This compound contains a nitrophenyl group that can be reduced by ROS to form a highly fluorescent compound. The fluorescence of this compound is dependent on the concentration of ROS, making it a useful tool for studying ROS dynamics in living cells.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and does not affect cell viability or proliferation. It has been used successfully in a variety of cell types, including cancer cells, neuronal cells, and immune cells. This compound has been shown to specifically react with ROS and does not interfere with other cellular processes, making it a valuable tool for studying ROS in living cells.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide is its selectivity for ROS. This compound has been shown to specifically react with ROS and produce a fluorescent signal, making it a valuable tool for studying ROS dynamics in live cells. However, this compound has some limitations as well. Its fluorescence is dependent on the concentration of ROS, which can vary depending on the cell type and experimental conditions. Additionally, this compound has a relatively short half-life in cells, which can limit its use in long-term experiments.

Future Directions

There are several future directions for research on N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide. One area of interest is the development of new fluorescent probes based on the structure of this compound. Researchers are exploring ways to modify the structure of this compound to improve its selectivity and sensitivity for ROS. Additionally, researchers are studying the potential applications of this compound in disease models, including cancer and neurodegenerative diseases. This compound has the potential to be a valuable tool for studying the role of ROS in disease progression and identifying new therapeutic targets.

Scientific Research Applications

N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is its use as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in living cells. ROS play a critical role in many physiological processes, but their overproduction can lead to oxidative stress and cell damage. This compound has been shown to selectively react with ROS and produce a fluorescent signal, making it a valuable tool for studying ROS dynamics in live cells.

properties

IUPAC Name

N-[(2-methyl-4-nitrophenyl)carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c1-10-8-12(20(22)23)6-7-13(10)18-17(25)19-16(21)15-9-11-4-2-3-5-14(11)24-15/h2-9H,1H3,(H2,18,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWRGWYXPZQUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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